N-(3-Ethoxybenzyl)ethanamine hydrochloride

Medicinal Chemistry ADME Properties Fragment-Based Drug Design

For synthesis and SAR programs requiring the authentic meta-ethoxybenzyl regioisomer. Unlike ortho or para analogs, the 3-ethoxy substitution delivers a distinct LogP of 2.49 and 5 rotatable bonds, directly impacting membrane permeability and target engagement. Supplied as the hydrochloride salt—ready for aqueous coupling or reductive amination without pre-neutralization. Essential for building rigorous isomer-resolved SAR datasets, developing HPLC/LC-MS reference methods (free base m/z 179.26), or probing conformational flexibility in CNS-targeted libraries. Compound-specific procurement eliminates positional isomer contamination that confounds biological interpretation.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1048948-05-5
Cat. No. B3077641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Ethoxybenzyl)ethanamine hydrochloride
CAS1048948-05-5
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=CC=C1)OCC.Cl
InChIInChI=1S/C11H17NO.ClH/c1-3-12-9-10-6-5-7-11(8-10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H
InChIKeyUTBQXLWYQDTCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethoxybenzyl)ethanamine hydrochloride (CAS 1048948-05-5) | Core Structural & Supplier Data for Procurement


N-(3-Ethoxybenzyl)ethanamine hydrochloride (CAS 1048948-05-5, MFCD07108409) is a meta-substituted benzylamine derivative with the molecular formula C11H18ClNO and molecular weight 215.72 g/mol, typically supplied as a hydrochloride salt . This compound is primarily utilized as a research intermediate and a building block in medicinal chemistry and organic synthesis, with standard commercial purity of 95% .

Why Generic Substitution of N-(3-Ethoxybenzyl)ethanamine hydrochloride is Not Advisable in Research


Even among closely related ethoxybenzyl ethanamine hydrochloride isomers, direct substitution is scientifically inadvisable due to quantifiable differences in lipophilicity and hydrogen-bonding capability. The position of the ethoxy substituent (ortho, meta, or para) on the benzyl ring directly impacts the compound's physicochemical properties, which in turn governs its behavior in biological assays and synthetic applications . While all three isomers share an identical molecular weight (215.72 g/mol), the meta-substituted N-(3-Ethoxybenzyl)ethanamine hydrochloride demonstrates a distinct partition coefficient (LogP) that cannot be assumed to be interchangeable with its ortho or para analogs. Such variations in lipophilicity can critically influence membrane permeability, receptor binding, and overall pharmacokinetic profile, making compound-specific procurement essential for reproducibility .

N-(3-Ethoxybenzyl)ethanamine hydrochloride: Quantifiable Differentiation Against Key Analogs


Lipophilicity (LogP) and Rotatable Bond Comparison vs. Methoxy Analog

Compared to its direct methoxy analog, N-(3-methoxybenzyl)ethanamine hydrochloride, the ethoxy derivative possesses a higher lipophilicity (LogP) and an increased number of rotatable bonds, which is expected to affect its pharmacokinetic properties and binding entropy .

Medicinal Chemistry ADME Properties Fragment-Based Drug Design

Regioisomeric Impact on LogP and Hydrogen Bonding: Meta vs. Para

The meta-substituted N-(3-Ethoxybenzyl)ethanamine hydrochloride presents a different hydrogen bonding environment compared to its para-substituted regioisomer, potentially altering its interaction with biological targets. While LogP values are similar, the distinct spatial orientation of the ethoxy group can be a critical factor in SAR studies .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

N-Alkyl Chain Length: Ethyl vs. Propyl Analog Comparison

Compared to its N-propyl analog, N-(3-ethoxybenzyl)ethanamine hydrochloride possesses a shorter N-alkyl chain. This structural variation is expected to result in a different lipophilicity profile and steric bulk, which can influence its reactivity as a synthetic intermediate and its binding mode to biological targets [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Optimal Application Scenarios for Procuring N-(3-Ethoxybenzyl)ethanamine hydrochloride


Medicinal Chemistry SAR Exploration of Substituted Benzylamines

As a key building block, this compound is best utilized to probe the impact of a meta-ethoxy substitution on benzylamine pharmacophores. Its distinct LogP (2.49) and five rotatable bonds make it a valuable reference point when comparing against its methoxy or para-ethoxy analogs in the context of optimizing ligand lipophilicity and conformational flexibility . For example, a project focusing on a CNS target could use this compound to explore the balance between solubility and permeability.

Synthesis of Novel Chemical Entities via Reductive Amination

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly as a secondary amine building block for reductive amination or nucleophilic substitution reactions . Its hydrochloride salt form ensures it can be directly used in aqueous or protic reaction conditions without the need for an initial deprotonation step, simplifying synthetic workflows.

Investigating the Role of Ethoxy Substituent Position in Target Binding

This specific compound is an essential tool for generating SAR data to compare the binding affinity and functional activity of the meta-ethoxy regioisomer against its ortho- and para-substituted counterparts . In a study aimed at a novel enzyme or receptor target, procuring all three regioisomers (ortho, meta, para) is critical for a rigorous SAR investigation, and this product fulfills the requirement for the meta-substituted variant.

Analytical Method Development and Impurity Profiling

N-(3-Ethoxybenzyl)ethanamine hydrochloride can be used as a reference standard for developing HPLC or LC-MS methods aimed at detecting or quantifying related substances in pharmaceutical formulations or reaction mixtures . Its unique retention time and mass signature (m/z 179.26 for the free base) allow it to serve as a specific marker for the 3-ethoxy regioisomer, which may be a process-related impurity or metabolite of a larger drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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